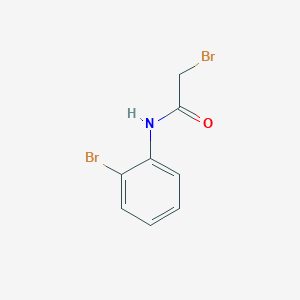

2-Bromo-N-(2-bromophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEAJCARLBYXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60521584 | |

| Record name | 2-Bromo-N-(2-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88369-50-0 | |

| Record name | 2-Bromo-N-(2-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Utilization of 2 Bromo N 2 Bromophenyl Acetamide

Established Synthetic Pathways to 2-Bromo-N-(2-bromophenyl)acetamide

The synthesis of this compound primarily involves acylation and bromination reactions. These methods are well-documented in chemical literature and provide reliable routes to the target molecule.

Acylation Reactions in Preparation Strategies

Acylation is a key step in the synthesis of this compound. This typically involves the reaction of a substituted aniline (B41778) with an acylating agent. A common method is the reaction of 2-bromoaniline (B46623) with bromoacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Another example involves the reaction of (2-amino-5-iodophenyl)(2-chlorophenyl)methanone with bromoacetyl bromide. prepchem.com This reaction, conducted in methylene (B1212753) chloride at low temperatures with an aqueous sodium carbonate solution, yields 2-bromo-N-[2-(2-chlorobenzoyl)-4-iodophenyl]acetamide in high yield. prepchem.com

Bromination Strategies in Synthesis

Bromination strategies are also central to the synthesis of related acetamide (B32628) structures. For instance, N-bromoacetamide can be prepared from acetamide and bromine in the presence of a base like potassium hydroxide (B78521). orgsyn.org While not a direct synthesis of the title compound, this illustrates a fundamental bromination technique in acetamide chemistry. The reaction is typically performed at low temperatures, and the product is isolated after extraction and crystallization. orgsyn.org

Mechanistic Insights into Preparative Routes

The synthesis of this compound via acylation of 2-bromoaniline with bromoacetyl chloride follows a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl chloride. This is followed by the elimination of a chloride ion. The presence of a base is crucial to deprotonate the resulting ammonium (B1175870) ion, driving the reaction to completion.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound and related compounds can be significantly influenced by reaction conditions and the choice of reagents. For the synthesis of N-bromoacetamide, the use of an ice-cold aqueous potassium hydroxide solution and maintaining a low reaction temperature are critical for good yields. orgsyn.org The choice of solvent for extraction, such as chloroform, and for crystallization, like hexane, also plays a vital role in the purity of the final product. orgsyn.org

In syntheses involving acylation, the choice of base and solvent is important. For example, in the synthesis of 2-bromo-N-[2-(2-chlorobenzoyl)-4-iodophenyl]acetamide, a two-phase system with methylene chloride and an aqueous sodium carbonate solution is employed. prepchem.com Microwave irradiation, in the presence of a copper catalyst and a base, has been shown to dramatically reduce reaction times and increase yields in related coupling and cyclization reactions. researchgate.net

This compound as a Building Block in Complex Organic Synthesis

The title compound serves as a versatile precursor in the synthesis of more complex organic molecules, particularly heterocyclic compounds.

Applications in Heterocyclic Compound Formation

This compound is a key intermediate in the synthesis of various heterocyclic structures. For example, it is used in the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] orgsyn.orgnih.govthiazin-2-yl)-N-(2-bromophenyl)acetamide. nih.gov This reaction involves mixing 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with this compound and potassium carbonate in dimethyl formamide, followed by heating. nih.gov

Furthermore, related N-phenylacetamide derivatives are recognized for their role in the synthesis of compounds with biological activities. irejournals.com For instance, 2-bromo-N-(p-chlorophenyl)acetamide is used to synthesize a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives by reacting it with various amines. irejournals.com The structural analysis of these compounds confirms the successful incorporation of the acetamide moiety. irejournals.com

The versatility of bromo-substituted acetamides extends to the formation of fused heterocyclic systems. For example, 2-(2-bromophenyl)benzimidazoles react with cyanamide (B42294) under microwave irradiation in the presence of a copper catalyst to yield benzo researchgate.netresearchgate.netimidazo[1,2-c]quinazolin-6-amines. researchgate.net This reaction proceeds through a sequence of intermolecular C–N coupling, cyclization, and tautomerization. researchgate.net

Role in the Construction of Multifunctional Organic Scaffolds

This compound is a key component in the synthesis of complex molecular frameworks. For instance, it is utilized in the preparation of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Pasuruan, ID.nih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide. nih.gov This synthesis involves the reaction of 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with 2-bromo-N-(2-bromophenyl) acetamide in the presence of potassium carbonate in dimethylformamide, resulting in a 75% yield of the target compound. nih.gov Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential therapeutic applications. nih.gov

The adaptability of the bromoacetamide moiety allows for its incorporation into various heterocyclic systems, which are fundamental components of many therapeutic agents. nih.gov The ability to synthesize these complex structures from relatively simple precursors like this compound highlights its importance in the development of new bioactive molecules.

Cross-Coupling Reactions and Derivative Synthesis (e.g., Palladium-Catalyzed Transformations)

The bromine atoms on this compound are amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govrwth-aachen.de These reactions enable the synthesis of a diverse array of derivatives by selectively replacing the bromine atoms with other functional groups.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are widely employed. researchgate.netarkat-usa.org The reactivity of the aryl and alkyl bromine atoms can be differentiated based on the reaction conditions, allowing for sequential and site-selective modifications. nih.gov For instance, the reactivity of an electrophile in palladium-catalyzed reactions is influenced by the leaving group, with bromine being a highly effective one. nih.gov

A variety of functional groups can be introduced under these conditions, demonstrating the tolerance of the acetamide functionality. researchgate.net This methodology has been used to synthesize a range of aniline-based amides and other complex molecules. researchgate.net The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govarkat-usa.org

Investigation of Nucleophilic Substitution Pathways

The bromine atom on the acetamide side chain of this compound is susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the introduction of various nucleophiles, such as amines and thiols, to create new derivatives with altered chemical and biological properties. irejournals.com

For example, the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines demonstrates the feasibility of this pathway. irejournals.com This nucleophilic substitution is a fundamental reaction in organic synthesis and provides a straightforward method for modifying the structure of the parent compound. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution process. irejournals.com

The study of these substitution reactions provides insights into the reactivity of the α-haloamide moiety and its potential for creating diverse molecular libraries for screening purposes. researchgate.net The steric and electronic properties of both the nucleophile and the bromoacetamide derivative can influence the reaction outcome. researchgate.net

Analysis of Side Reactions and Undesired Product Formation

Case Studies of Reaction Outcomes (e.g., Piperazine-2,5-dione Formation)

One potential side reaction during the synthesis or manipulation of α-haloacetamides, particularly in the presence of amines, is the formation of piperazine-2,5-diones. This can occur through the dimerization of the amino-acetamide intermediate, which is formed after the initial nucleophilic substitution of the bromine atom by an amine. While not explicitly detailed for this compound in the provided context, the formation of piperazine-containing byproducts is a known possibility in reactions involving similar structures. mdpi.com For instance, the synthesis of piperazine-containing drugs often involves steps where such cyclizations could potentially occur if not carefully controlled. mdpi.com

Comparative Analysis of Synthetic Strategies

Several synthetic strategies can be employed for the preparation and derivatization of this compound. The primary synthesis of the parent compound typically involves the acylation of 2-bromoaniline with bromoacetyl bromide or bromoacetyl chloride. researchgate.netnih.govresearchgate.net

| Starting Materials | Reagents | Product | Reference |

| 2-Bromoaniline, Acetyl chloride, N,N-diisopropylethylamine | Tetrahydrofuran | N-(2-Bromophenyl)acetamide | researchgate.net |

| 4-Bromoaniline, Bromoacetylchloride | Not specified | 2-Bromo-N-(4-bromophenyl)acetamide | researchgate.netnih.gov |

| 2-Chloroaniline, Bromoacetylchloride | Not specified | 2-Bromo-N-(2-chlorophenyl)acetamide | researchgate.net |

| 4-Chloroaniline, Bromoacetyl bromide | Potassium carbonate, Dichloromethane | 2-Bromo-N-(4-chlorophenyl)acetamide | irejournals.com |

Subsequent modifications primarily rely on palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The choice of strategy depends on the desired final product and the required selectivity. For instance, sequential cross-coupling reactions can be used to introduce different aryl groups at the two bromine positions. nih.gov

A comparative analysis of these strategies involves considering factors such as reaction yield, selectivity, availability of starting materials, and the complexity of the reaction setup. For instance, while palladium-catalyzed reactions offer great versatility, they require careful optimization of catalysts and ligands. Nucleophilic substitution, on the other hand, is often more straightforward but may be limited by the reactivity of the nucleophile and potential side reactions.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo N 2 Bromophenyl Acetamide

Exploration of Electrophilic and Nucleophilic Character

The chemical structure of 2-bromo-N-(2-bromophenyl)acetamide features multiple sites susceptible to either electrophilic or nucleophilic attack. The electron-poor nature of a carbon atom bonded to an electronegative atom makes it a prime target for electron-rich nucleophiles. libretexts.org In this compound, the carbonyl carbon of the acetamide (B32628) group and the carbon atom attached to the bromine in the acetyl moiety are notable electrophilic centers. The polarization of the carbon-oxygen and carbon-bromine bonds renders these carbons electron-deficient and thus, susceptible to attack by nucleophiles. libretexts.orgyoutube.commasterorganicchemistry.com

Conversely, the lone pairs of electrons on the nitrogen and oxygen atoms of the amide group, as well as the bromine atom on the phenyl ring, confer nucleophilic properties to the molecule. masterorganicchemistry.com The nucleophilicity of these sites can be influenced by the electronic environment within the molecule. For instance, the delocalization of the nitrogen lone pair into the carbonyl group reduces its nucleophilicity compared to a simple amine.

The interplay between these electrophilic and nucleophilic centers governs the compound's reactivity in various chemical reactions. For example, in substitution reactions, a nucleophile can attack the electrophilic carbon of the bromoacetyl group, leading to the displacement of the bromide ion.

Studies on Hydrolytic Transformations

Hydrolysis of the amide bond in this compound can occur under both acidic and basic conditions, typically yielding a carboxylic acid and an amine. This reaction is a classic example of nucleophilic acyl substitution.

Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This is followed by the elimination of the amine leaving group. In acidic environments, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com

The rate and extent of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. The electronic effects of the bromine substituents on both the aromatic ring and the acetyl group can also play a role in modulating the reactivity of the amide bond towards hydrolysis.

A related reaction is the Hofmann rearrangement, where an amide reacts with bromine and a strong base to form a primary amine with one less carbon atom. doubtnut.com For instance, acetamide reacts with bromine and sodium hydroxide to yield methylamine. doubtnut.com

Investigations into Redox Reactivity (Oxidation and Reduction Pathways)

The redox chemistry of this compound has been a subject of study. The compound can undergo oxidation to form various oxidized derivatives. The specific products formed depend on the oxidizing agent used and the reaction conditions.

Conversely, the bromine atoms in the molecule can be targeted in reduction reactions. Dehalogenation, the removal of a halogen atom, can be achieved using reagents like tributyltin hydride. libretexts.org This process often proceeds via a radical chain mechanism. libretexts.org

The presence of the aromatic ring and the amide group also influences the molecule's redox potential. The electron-withdrawing nature of the bromine atoms can make the aromatic ring more resistant to oxidation compared to unsubstituted acetanilide.

Radical Reaction Pathways and Their Induced Generation

Free radical reactions involving this compound can be initiated by heat, UV radiation, or radical initiators. lumenlearning.com A common pathway involves the homolytic cleavage of the carbon-bromine bond in the bromoacetyl group to generate a carbon-centered radical. This is due to the relative weakness of the C-Br bond compared to other bonds in the molecule.

Once formed, this radical can participate in a variety of reactions, including hydrogen abstraction, addition to double bonds, and cyclization. libretexts.orglumenlearning.com Radical chain reactions typically consist of three phases: initiation, propagation, and termination. lumenlearning.com

N-Bromosuccinimide (NBS) is a reagent often used to initiate radical reactions, particularly for allylic bromination. lumenlearning.com In the context of this compound, radical reactions could be strategically employed to introduce further functionality into the molecule. The stability of the resulting radical intermediates plays a crucial role in determining the reaction outcome.

Influence of Aromatic and Aliphatic Halogen Substituents on Reaction Mechanisms

The presence of bromine atoms on both the aromatic ring and the aliphatic side chain significantly impacts the reactivity of this compound. The bromine on the phenyl ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. It also influences the acidity of the N-H proton of the amide.

The bromine atom on the acetyl group is a good leaving group in nucleophilic substitution reactions. Its presence makes the adjacent carbon atom highly electrophilic. The interplay between the electronic effects of these two halogen substituents can lead to complex and interesting reactivity patterns.

For instance, in nucleophilic substitution reactions, the electron-withdrawing effect of the aromatic bromine can influence the rate of reaction at the aliphatic C-Br bond. Similarly, the nature of the substituent on the phenyl ring can affect the stability of any intermediates formed during the reaction.

Advanced Characterization Techniques and Structural Analysis of 2 Bromo N 2 Bromophenyl Acetamide

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of 2-Bromo-N-(2-bromophenyl)acetamide by probing the electronic and vibrational states of its atoms and bonds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its structural analogue, N-(2-bromophenyl)acetamide, which shares the same substituted aromatic ring. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methylene (B1212753) (CH₂) protons of the bromoacetyl group. The four protons on the bromophenyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0–8.5 ppm). The amide proton (N-H) would likely present as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methylene protons (Br-CH₂-) are expected to appear as a sharp singlet, shifted downfield (around δ 4.0 ppm) due to the influence of the adjacent electron-withdrawing bromine atom and carbonyl group.

¹³C NMR: The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule. The spectrum for the analogue N-(2-bromophenyl)acetamide shows the carbonyl carbon at δ 168.3 ppm and the aromatic carbons between δ 113.2 and δ 135.7 ppm. researchgate.net For this compound, two distinct signals are anticipated for the acetamide (B32628) moiety: one for the carbonyl carbon (C=O) and another for the methylene carbon (-CH₂Br). The carbonyl signal would be expected in the δ 165-170 ppm range. The methylene carbon signal would be found significantly upfield, with its chemical shift influenced by the attached bromine. The six carbons of the bromophenyl ring would produce distinct signals, with the carbon atom bonded to the bromine (C-Br) being uniquely shielded or deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data for aromatic and amide portions are referenced from the analogue N-(2-bromophenyl)acetamide. researchgate.net

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 6.9 - 8.4 (multiplets) | 122.0 - 132.2 |

| Ar–NH–C=O | ~135.7 | |

| Ar–Br | - | ~113.2 |

| Amide NH | broad singlet | - |

| Carbonyl C=O | - | ~168 |

| Methylene CH₂Br | ~4.0 (singlet) | ~25-35 |

IR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. The key absorptions for this compound would include those for the N-H bond, the carbonyl group (C=O), and the C-Br bonds.

The N-H stretching vibration is typically observed as a sharp peak in the range of 3200-3400 cm⁻¹. The strong absorption from the carbonyl group stretch (Amide I band) is expected around 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1550 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The presence of two C-Br bonds would give rise to stretching vibrations in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 2: Key IR Vibrational Frequencies for this compound Frequencies are based on typical values for secondary amides and organobromine compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3200 - 3400 |

| C=O Stretch (Amide I) | Carbonyl | 1660 - 1680 |

| N-H Bend (Amide II) | Amide | ~1550 |

| C-N Stretch | Amide | 1200 - 1300 |

| C-Br Stretch | Alkyl & Aryl Halide | 500 - 700 |

Mass spectrometry provides information on the molecular weight and structural fragments of the compound. The calculated monoisotopic mass of this compound (C₈H₇⁷⁹Br₂NO) is 290.8996 Da.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a characteristic triplet of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of roughly 1:2:1.

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of a bromine radical from the bromoacetyl moiety to yield a stable acylium ion.

Cleavage of the amide bond , leading to fragments corresponding to the bromoanilino portion and the bromoacetyl portion.

Alpha cleavage resulting in the loss of the •CH₂Br radical.

The high-resolution mass spectrum for the related N-(2-bromophenyl)acetamide shows a molecular ion [M+H]⁺ at m/z 212.979, confirming its elemental formula of C₈H₈BrNO. researchgate.net A similar analysis for this compound would confirm its elemental composition of C₈H₇Br₂NO.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound is not available, the structure of its isomer, 2-Bromo-N-(4-bromophenyl)acetamide, has been determined and provides significant insight.

The analysis of the isomer 2-Bromo-N-(4-bromophenyl)acetamide reveals its crystallization in the monoclinic system with the space group P2₁/n. This space group is centrosymmetric. The unit cell contains four molecules (Z=4). The detailed lattice parameters provide a quantitative description of the crystal's unit cell dimensions.

Table 3: Crystal Data and Structure Refinement for 2-Bromo-N-(4-bromophenyl)acetamide

| Parameter | Value |

| Empirical Formula | C₈H₇Br₂NO |

| Formula Weight | 292.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 2.081 |

The solid-state structure of the isomer 2-Bromo-N-(4-bromophenyl)acetamide shows that the conformation of the N-H bond is anti to both the carbonyl C=O bond and the C-Br bond of the side chain. This arrangement is a common feature in related N-aromatic amides.

In the crystal packing, molecules are linked by intermolecular N-H···O hydrogen bonds. This specific interaction connects the amide hydrogen of one molecule to the carbonyl oxygen of an adjacent molecule, forming supramolecular chains that extend along the c-axis of the crystal lattice. In contrast, the crystal structure of N-(2-bromophenyl)acetamide (lacking the bromine on the side chain) shows a significant twist of 42.75° between the plane of the benzene (B151609) ring and the amide side chain, a feature influenced by the steric hindrance of the ortho-bromo substituent on the ring. researchgate.net A similar significant dihedral angle would be expected in this compound due to the presence of the same ortho-bromophenyl group.

Intermolecular Interactions and Supramolecular Assembly

The crystal structure of bromo-substituted N-aryl acetamides is significantly influenced by intermolecular forces, which dictate the packing of molecules in the solid state. A key interaction governing the supramolecular assembly of these compounds is hydrogen bonding.

In a related compound, 2-Bromo-N-(4-bromophenyl)acetamide, the crystal packing is characterized by N—H⋯O hydrogen bonds. These interactions link the molecules into supramolecular chains that extend along the c-axis of the crystal lattice. nih.govresearchgate.net The conformation of the N—H bond is observed to be anti to both the carbonyl (C=O) and the C—Br bonds within the side chain. nih.govresearchgate.net This specific arrangement is a common feature in other N-aromatic amides as well. nih.govresearchgate.net

The molecular structure of these compounds, including bond lengths and angles, provides further insight into their electronic properties. For instance, in N-(2-Bromophenyl)acetamide, the bond angle sum around the nitrogen atom is 360.0°, indicating an sp2-hybridized state. researchgate.net The dihedral angle between the benzene ring and the acetamide side chain influences the degree of electronic conjugation. researchgate.net

Table 1: Hydrogen Bond Geometry for a Related Compound, 2-Bromo-N-(4-bromophenyl)acetamide

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N···O1 | 0.86 | 2.06 | 2.919 (4) | 172 |

Data sourced from a study on 2-Bromo-N-(4-bromophenyl)acetamide, providing insight into the types of interactions that may be present in this compound. nih.gov

Computational Crystallography and Rietveld Refinement

While specific studies employing computational crystallography and Rietveld refinement for this compound were not prevalent in the searched literature, the refinement of crystal structure data is a standard and crucial step in crystallographic analysis. For the related compound, 2-bromo-N-(4-bromophenyl)acetamide, the structure was solved using SHELXS97 and refined with SHELXL97. nih.gov The refinement process involves adjusting atomic parameters to achieve the best fit between the observed and calculated diffraction patterns.

Key parameters from the refinement of 2-bromo-N-(4-bromophenyl)acetamide include:

R-factor (R[F² > 2σ(F²)]) : 0.049 nih.govresearchgate.net

Weighted R-factor (wR(F²)) : 0.127 nih.govresearchgate.net

Goodness of fit (S) : 0.99 nih.gov

Hydrogen atoms were typically positioned using idealized geometries and refined using a riding model. nih.govresearchgate.net This approach is common in crystallographic refinement to ensure a chemically reasonable structure.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly Thin Layer Chromatography (TLC), are invaluable tools for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

TLC can be effectively used to follow the conversion of reactants to products over time. youtube.com By spotting the reaction mixture on a TLC plate at different intervals alongside the starting material and the expected product, one can visually assess the reaction's progress. youtube.com The disappearance of the reactant spot and the appearance of the product spot indicate the reaction is proceeding. youtube.com For a more quantitative analysis, techniques like densitometry can be coupled with TLC to determine the concentration of the components. nih.gov

The purity of a synthesized compound like this compound can be readily checked using TLC. A pure compound should ideally show a single spot on the TLC plate under specific solvent conditions. The presence of multiple spots would indicate the presence of impurities. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes. youtube.com

Table 2: Application of Thin Layer Chromatography

| Application | Description |

| Purity Assessment | A single spot on the TLC plate under various eluent systems suggests a high degree of purity. The presence of additional spots indicates impurities. |

| Reaction Monitoring | The progress of a synthesis can be tracked by observing the disappearance of reactant spots and the emergence of product spots over time. youtube.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element present in the molecule, which can then be compared with the theoretical values calculated from the compound's molecular formula. For this compound (C₈H₇Br₂NO), elemental analysis would be used to confirm the presence and relative amounts of carbon, hydrogen, bromine, nitrogen, and oxygen. This verification is a critical step in confirming the identity and purity of the synthesized compound. epa.gov

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 32.81 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.41 |

| Bromine | Br | 79.90 | 2 | 159.80 | 54.55 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.78 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.46 |

| Total | 292.96 | 100.00 |

Computational and Theoretical Studies on 2 Bromo N 2 Bromophenyl Acetamide and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules with a favorable balance of accuracy and computational cost. For acetamide (B32628) derivatives, including those with bromophenyl substitutions, DFT calculations have been employed to understand their fundamental properties. nih.govchemprob.org

Molecular Orbital Analysis and Electronic Properties

At the heart of understanding a molecule's reactivity and electronic behavior lies the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties.

For acetamide derivatives, the spatial distribution of HOMO and LUMO has been computed to predict sites of reactivity. chemprob.org Studies on related acetamide derivatives have shown that substitutions on the phenyl ring can significantly influence the electronic properties. nih.govnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the HOMO and LUMO, thereby modifying the molecule's reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand intramolecular and intermolecular interactions. nih.govnih.gov NBO analysis provides information about charge transfer interactions, bond strengths, and hybridization. nih.govnih.gov In studies of similar acetamide derivatives, NBO analysis has been used to elucidate the nature of intermolecular interactions, such as those between a drug molecule and a biological target. nih.govnih.govresearchgate.net

The following table summarizes key electronic properties that can be determined using DFT calculations:

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. |

| Ionization Potential | The minimum energy required to remove an electron from a molecule. | A measure of the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added to a molecule. | A measure of the molecule's ability to be reduced. |

| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | Influences bond polarity and reactivity. |

| Global Hardness | A measure of the resistance to charge transfer. | Relates to the stability of the molecule. |

Vibrational Spectroscopy Prediction and Comparison with Experimental Data

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. By comparing the theoretically predicted spectra with experimentally obtained data, researchers can confirm the molecular structure and gain a deeper understanding of the vibrational modes associated with specific functional groups.

For N-(2-Bromophenyl)acetamide, experimental IR data has been reported, showing characteristic peaks for N-H stretching (3272 cm⁻¹), aromatic C-H stretching (3159 cm⁻¹), and C=O stretching (1647 cm⁻¹). researchgate.net Computational studies on similar acetamide derivatives have successfully correlated theoretical vibrational frequencies with experimental findings, aiding in the assignment of complex spectral features. nist.gov This correlation is crucial for validating the computational model and ensuring its reliability for predicting other properties.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemprob.org This method is extensively used in drug discovery to understand how a ligand, such as 2-Bromo-N-(2-bromophenyl)acetamide or its derivatives, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Predicting Binding Interactions and Conformational Landscapes

Molecular docking simulations can predict the binding energy and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net For example, a study on a derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-(2-bromophenyl) acetamide, revealed binding energies of -7.02 Kcal/mol and -6.6 kcal/mol against α-glucosidase and α-amylase, respectively. nih.gov

Understanding the conformational landscape of a molecule is also critical. The dihedral angle between the benzene (B151609) ring and the acetamide side chain is a key conformational feature. In N-(2-Bromophenyl)acetamide, this angle has been determined to be 42.75°. researchgate.net Computational methods can explore the potential energy surface of the molecule to identify low-energy conformers and understand the flexibility of the molecule, which is crucial for its binding affinity to a receptor.

The following table illustrates the types of data obtained from molecular docking studies:

| Parameter | Description | Example Application |

| Binding Energy | The strength of the interaction between the ligand and the receptor. | Predicting the potency of a potential drug molecule. |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | Visualizing how a molecule fits into its target. |

| Intermolecular Interactions | Identification of specific hydrogen bonds, hydrophobic contacts, etc. | Understanding the chemical basis of molecular recognition. |

| IC50/Ki Values | Concentrations required for 50% inhibition or inhibition constant, which can be correlated with docking scores. | Quantifying the inhibitory activity of a compound. nih.gov |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful tool to investigate the mechanisms of chemical reactions, offering insights into transition states and reaction energy profiles that are often difficult to probe experimentally. For the synthesis of this compound and its derivatives, computational studies can be employed to explore potential reaction pathways.

For instance, the synthesis of N-substituted acetamides often involves the reaction of an amine with an acetylating agent. nih.gov DFT calculations can be used to model the reactants, intermediates, transition states, and products of such reactions. By calculating the energies of these species, a potential energy surface for the reaction can be constructed, allowing for the determination of activation energies and reaction enthalpies. This information can help in optimizing reaction conditions and understanding the factors that control the reaction's outcome. Studies on the decomposition of N-substituted diacetamides have utilized DFT to analyze different reaction mechanisms. mdpi.com

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. jhuapl.edu The NLO response of a molecule is related to its electronic structure, particularly the presence of polarizable electrons and a non-centrosymmetric charge distribution.

In Silico Prediction of Chemical Behavior and Design Parameters

In the realm of modern medicinal chemistry and materials science, in silico methods have become indispensable for predicting the chemical behavior of novel compounds and for guiding molecular design. For this compound and its derivatives, computational and theoretical studies provide critical insights into their potential as bioactive molecules. These studies encompass a range of techniques from molecular docking to predict binding affinities, to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to estimate pharmacokinetic and safety profiles. Such predictions are crucial for prioritizing synthetic targets and for the rational design of new derivatives with enhanced properties.

Detailed research into derivatives of this compound offers a predictive window into its own potential behavior. For instance, computational analysis of a complex derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2), has been used to evaluate its promise as an antidiabetic agent. nih.gov Molecular docking studies are a cornerstone of this in silico approach, simulating the interaction between a ligand (the compound) and a protein target to predict binding affinity and mode. In the case of the derivative FA2, docking simulations were performed against key enzymes in carbohydrate metabolism, α-glucosidase and α-amylase. nih.gov

The results indicated strong binding energies, suggesting potent inhibitory activity, which was later confirmed by in vitro assays. nih.gov Furthermore, toxicological analysis via ADMET prediction is a critical step in early-stage drug discovery. These computational models assess a molecule's likely behavior in the body. For the FA2 derivative, ADMET studies were conducted to ensure its profile was suitable for a therapeutic candidate. nih.gov

Table 1: In Silico Prediction Data for a Derivative of this compound.

Furthermore, the crystal packing of these molecules is governed by intermolecular forces, primarily N-H···O hydrogen bonds, which link molecules into chains. researchgate.netresearchgate.netresearchgate.net In the case of 2-Bromo-N-(2-chlorophenyl)acetamide, weaker C-H···Cl and Br···Br interactions also play a role in stabilizing the crystal lattice. researchgate.net Understanding these interactions is fundamental for designing crystalline materials with specific properties and for predicting the solubility and stability of the compounds.

Table 2: Comparative Structural and Design Parameters of 2-Bromo-N-(phenyl)acetamide Analogs.

The collective data from these computational and theoretical studies on derivatives and analogs provide a robust framework for predicting the chemical behavior of this compound. The insights into binding potential, ADMET properties, conformational preferences, and intermolecular interactions are essential design parameters for developing new molecules for therapeutic or material science applications. rsc.org

Emerging Research Frontiers and Future Prospects for 2 Bromo N 2 Bromophenyl Acetamide

Potential in Catalyst and Ligand Development

While direct applications of 2-Bromo-N-(2-bromophenyl)acetamide as a catalyst are yet to be extensively reported, its molecular architecture suggests a promising future in the development of novel ligands for catalysis. Amide moieties are known for their excellent coordination capabilities with metal centers. nih.gov The nitrogen and oxygen atoms of the acetamide (B32628) group in this compound can act as potential donor sites for metal coordination.

The bromine substituents on the phenyl rings can also influence the electronic properties of the molecule, which in turn can modulate the catalytic activity of the resulting metal complex. Furthermore, these bromine atoms can serve as handles for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to achieve desired catalytic outcomes. The potential for this compound to participate in halogen bonding, a non-covalent interaction involving a halogen atom, could also be exploited in the design of supramolecular catalysts and organocatalysts.

Future research in this area could focus on the synthesis and characterization of metal complexes of this compound and their evaluation in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The exploration of its role in organocatalysis, either directly or as a precursor to more complex catalytic systems, also presents an exciting avenue for investigation.

Contributions to Advanced Materials Science and Polymer Chemistry

The field of materials science is constantly in search of new molecules with unique solid-state properties. The structural characteristics of this compound make it an interesting candidate for the design of novel functional materials. The presence of multiple aromatic rings and the amide linkage can facilitate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in determining the crystal packing and, consequently, the material's properties.

Studies on related N-aryl acetamides have shown that substitutions on the phenyl ring can significantly influence their crystal structures, leading to polymorphism—the ability of a solid material to exist in more than one form or crystal structure. nih.gov The investigation of the polymorphic behavior of this compound could lead to the discovery of new crystalline forms with tailored optical, electronic, or mechanical properties.

In the realm of polymer chemistry, while direct polymerization of this compound has not been a primary focus, its potential as a monomer or a functional additive is worth exploring. The bromo-substituents could serve as sites for polymerization or for grafting onto existing polymer backbones, thereby imparting specific functionalities such as flame retardancy or enhanced thermal stability. The development of polymers incorporating this moiety could lead to new materials with applications in electronics, coatings, and specialty plastics.

Table 1: Potential Applications in Materials Science and Polymer Chemistry

| Area of Application | Potential Role of this compound | Desired Properties |

| Crystal Engineering | Building block for supramolecular assemblies | Controlled crystal packing, polymorphism |

| Functional Materials | Component of organic electronic materials | Desired optical and electronic properties |

| Polymer Synthesis | Monomer or functional additive | Flame retardancy, thermal stability |

| Specialty Coatings | Additive for surface modification | Enhanced durability, specific functionalities |

Novel Synthetic Applications in Fine Chemical and Pharmaceutical Industries

One of the most promising areas for the application of this compound is in the synthesis of fine chemicals and pharmaceuticals. Its reactive sites make it a valuable intermediate for the construction of more complex molecules with potential biological activity.

A significant example of its utility is in the synthesis of a potent antidiabetic agent, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govsolubilityofthings.comthiazin-2-yl)-N-(2-bromophenyl)acetamide. nih.gov In this synthesis, this compound is reacted with 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide to yield the final product. nih.gov This highlights the role of the compound as a key building block in the development of new therapeutic agents.

The presence of the bromoacetyl group makes the compound susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity can be exploited to synthesize a variety of heterocyclic compounds, which are known to form the core of many pharmaceuticals. Research on related N-phenylacetamide derivatives has led to the discovery of compounds with antibacterial and other biological activities.

The versatility of this compound in organic synthesis is further underscored by its potential use in cross-coupling reactions, where the bromine atoms can be replaced with other functional groups to create diverse molecular scaffolds. solubilityofthings.com This opens up a vast chemical space for the discovery of new molecules with applications in the pharmaceutical and fine chemical industries.

Table 2: Research Findings on the Synthetic Utility of this compound and Related Compounds

| Application | Research Finding | Reference |

| Antidiabetic Agent Synthesis | Used as a key intermediate in the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govsolubilityofthings.comthiazin-2-yl)-N-(2-bromophenyl)acetamide, a potent antidiabetic agent. | nih.gov |

| Heterocyclic Synthesis | N-phenylacetamide derivatives are used as precursors for the synthesis of various heterocyclic compounds with potential biological activities. | |

| Antibacterial Agents | N-phenylacetamide derivatives containing thiazole (B1198619) moieties have shown promising antibacterial activities. | mdpi.com |

| Cross-Coupling Reactions | N-(4-bromophenyl)acetamide is known to participate in cross-coupling reactions, indicating the potential for similar reactivity in the title compound. | solubilityofthings.com |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound creates numerous opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. The development of new pharmaceuticals based on this scaffold, for instance, requires a collaborative effort between synthetic chemists, pharmacologists, and computational scientists.

The study of its potential as an antidiabetic agent involved not only its chemical synthesis but also extensive biological evaluation, including enzyme inhibition assays, and in vivo studies in animal models, complemented by molecular docking studies to understand its mechanism of action at a molecular level. nih.gov This integrated approach is a hallmark of modern drug discovery and highlights the interdisciplinary potential of this compound.

Furthermore, the exploration of its applications in materials science could benefit from collaborations between crystallographers, polymer chemists, and physicists to fully characterize and exploit its solid-state properties. The design of novel drug delivery systems, where the compound or its derivatives are incorporated into a polymer matrix, represents another exciting area of interdisciplinary research. Such systems could offer controlled release of the active pharmaceutical ingredient, improving its therapeutic efficacy.

The intersection of catalysis and materials science could also be explored by immobilizing metal complexes of this compound on solid supports, leading to the development of heterogeneous catalysts with enhanced stability and recyclability. These examples underscore the vast potential for interdisciplinary research centered on this versatile molecule, promising a future of exciting discoveries and applications.

Q & A

Q. Methodological Optimization :

- Catalysis : Use of DMAP (4-dimethylaminopyridine) as a catalyst in Route 1 can enhance reactivity.

- Solvent Choice : Dichloromethane or THF improves solubility of intermediates.

- Yield Discrepancies : Higher yields (e.g., 91% for 2-Bromo-N-(4-bromophenyl)acetamide ) may arise from para-substituent electronic effects or optimized stoichiometry. Always validate conditions via TLC and NMR monitoring .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic Research Question

- 1H/13C NMR : Key signals include the amide NH (~10.5 ppm in DMSO-d6) and the bromoacetamide CH2 (~4.0 ppm) . Compare with literature data for ortho-substituted analogs to confirm regiochemistry .

- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/n space group) reveals bond lengths (C–Br: ~1.9 Å) and antiperpendicular conformation of N–H relative to C=O and C–Br bonds . Use SHELXL for refinement and OLEX2 for structure visualization .

How do substituent positions (ortho vs. para) influence the crystal packing and reactivity of bromophenylacetamide derivatives?

Advanced Research Question

- Crystal Packing : Ortho-substituents (e.g., 2-bromo vs. 4-bromo) introduce steric hindrance, reducing symmetry and altering hydrogen-bonding networks. For example, ortho derivatives exhibit triclinic packing (e.g., P1 space group) compared to monoclinic para analogs .

- Reactivity : Para-substituents enhance electronic conjugation, potentially increasing stability in nucleophilic substitution reactions. Ortho derivatives may favor intramolecular interactions, as seen in anti-trypanosomal intermediates .

How can researchers resolve contradictions in reported synthetic yields for bromoacetamide derivatives?

Advanced Research Question

- Case Study : Compare 69% yield for 2-Bromo-N-(2-phenylethyl)acetamide vs. 91% for 4-bromo analogs .

- Root Causes :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) may deactivate the amine, reducing reactivity.

- Purification Methods : Column chromatography vs. recrystallization impacts recovery. Use HPLC to assess purity thresholds.

- Resolution : Replicate reactions under standardized conditions (solvent, temperature, catalyst) and validate via independent characterization (e.g., HRMS) .

What methodologies are employed to evaluate the pharmacological potential of this compound?

Advanced Research Question

- In Vitro Assays : Screen for enzyme inhibition (e.g., glucokinase or coagulation factors) using fluorescence-based activity assays .

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like Trypanosoma cruzi proteins, leveraging the bromine atom’s halogen-bonding potential .

- Toxicity Profiling : Assess cytotoxicity via MTT assays on mammalian cell lines, noting acetamide’s IARC class 2B carcinogenicity .

Which software tools are critical for validating crystal structures of bromophenylacetamides?

Advanced Research Question

- Structure Solution : SHELXD for phase problem resolution and SHELXL for refinement (R-factor < 0.05) .

- Validation : PLATON for checking symmetry errors and ADDSYM for space group verification .

- Visualization : OLEX2 integrates solution, refinement, and analysis, enabling real-time adjustment of torsion angles .

How do regulatory guidelines impact the handling and documentation of this compound in research?

Basic Research Question

- Safety Protocols : Follow GHS guidelines for handling brominated amides (e.g., PPE, fume hoods) .

- Compliance : Maintain SDS documentation per OSHA standards, emphasizing carcinogenicity risks and disposal protocols .

- Data Reporting : Align with Acta Crystallographica guidelines for structural data deposition (CCDC entry requirements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.